molecular formula C18H26N2O4 B3392658 (R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate CAS No. 1217684-73-5

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate

Cat. No. B3392658
CAS RN: 1217684-73-5
M. Wt: 334.4
InChI Key: KEFLVDKHKWYORF-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate, commonly known as Boc-pip, is a chemical compound widely used in scientific research. It belongs to the class of piperazine derivatives and is known for its diverse applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of Boc-pip is not well understood. However, it is believed that the compound interacts with the target enzyme or receptor through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The benzyl and piperazine moieties of Boc-pip are known to play a critical role in determining the binding affinity and selectivity of the compound towards the target.
Biochemical and Physiological Effects:
Boc-pip has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes such as cathepsin B, casein kinase 2, and protein phosphatase 2A. Boc-pip has also been reported to act as an antagonist of the GPCR, CXCR4, which is involved in the regulation of cell migration and proliferation. In addition, Boc-pip has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

Boc-pip has several advantages as a starting material for the synthesis of biologically active molecules. It is commercially available and relatively inexpensive. The compound is stable under standard laboratory conditions and can be easily modified at the benzyl and piperazine moieties. However, Boc-pip has some limitations as well. The Boc group at the piperazine nitrogen can be cleaved under acidic conditions, which limits the use of the compound in certain reactions. In addition, the bulky Boc group can affect the solubility and pharmacokinetic properties of the final product.

Future Directions

There are several future directions for the use of Boc-pip in scientific research. One of the areas of interest is the development of inhibitors of enzymes involved in various diseases such as cancer, Alzheimer's, and viral infections. Boc-pip can also be used as a starting material for the synthesis of ligands for various GPCRs, which are important drug targets. In addition, the modification of Boc-pip at the benzyl and piperazine moieties can lead to the development of new chemical libraries with diverse biological activity.
Conclusion:
In conclusion, Boc-pip is a versatile compound with diverse applications in medicinal chemistry. Its easy availability, stability, and modifiability make it an attractive starting material for the synthesis of biologically active molecules. Boc-pip has been shown to exhibit various biochemical and physiological effects and has potential as a drug candidate. Further research is needed to fully understand the mechanism of action of Boc-pip and to explore its potential in drug discovery.

Scientific Research Applications

Boc-pip finds extensive application in the field of medicinal chemistry. It is widely used as a building block for the synthesis of various biologically active molecules. The compound can be easily modified at the benzyl and piperazine moieties, which makes it an attractive starting material for the synthesis of diverse chemical libraries. Boc-pip has been reported to be a useful scaffold for the development of inhibitors of various enzymes such as proteases, kinases, and phosphatases. It has also been used in the synthesis of ligands for G protein-coupled receptors (GPCRs).

properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFLVDKHKWYORF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.